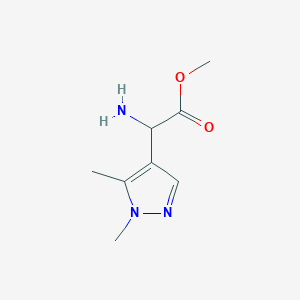

methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Description

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a pyrazole-derived compound featuring an amino-substituted acetate ester moiety. The compound’s reactivity and functionality are influenced by the electron-rich pyrazole ring and the hydrogen-bonding capabilities of the amino group.

Properties

IUPAC Name |

methyl 2-amino-2-(1,5-dimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)8(12)13-3/h4,7H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGWFLMSZBHERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Methyl 2-Amino-2-(1,5-Dimethyl-1H-Pyrazol-4-yl)Acetate and Analogues

Key Observations:

Pyrazole Substitution Patterns :

- The target compound’s 1,5-dimethylpyrazole substituent contrasts with 1,3-dimethylpyrazole in and 3,5-dimethylpyrazole in . These substitutions alter steric and electronic properties, affecting binding affinity in biological systems. For instance, bulkier groups (e.g., benzyl in ) may enhance lipophilicity but reduce solubility.

Amino Group Impact: The amino group in the target compound distinguishes it from non-amino analogs like methyl 2-(1,3-dimethylpyrazol-4-yl)acetate .

Ester vs. Thioester Functionality: Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate replaces the amino group with a thioester-linked pyrimidine. Thioesters are more reactive in nucleophilic acyl substitutions, suggesting divergent applications (e.g., prodrug design vs. kinase inhibition).

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison Based on Structural Features

Key Findings:

Biological Activity

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, encompassing its pharmacological properties, synthesis, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1856974-56-5

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.19 g/mol

The compound features a pyrazole ring, which is known for its role in various bioactive molecules. The presence of the amino and ester functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound is hypothesized to exhibit antiproliferative effects against various cancer cell lines. Research indicates that pyrazole-containing compounds can inhibit the growth of several cancer types, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

For instance, compounds with similar structures have shown significant activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Antibacterial and Antifungal Activity

The pyrazole scaffold has been associated with antimicrobial properties. Compounds derived from this scaffold have demonstrated efficacy against a range of bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. In vitro studies suggest that this compound may possess similar antibacterial properties, potentially inhibiting growth at low concentrations .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. The compound's structure suggests it could modulate inflammatory pathways effectively. For example, studies have reported that other pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that modifications in the pyrazole ring or substituents can lead to variations in biological activity. For instance:

| Compound Modification | Biological Activity |

|---|---|

| Addition of halogens | Increased antibacterial activity |

| Alteration of side chains | Enhanced anticancer effects |

Case Studies

- Anticancer Efficacy : A study investigating a series of pyrazole derivatives found that specific structural modifications led to enhanced antiproliferative effects against various cancer cell lines, highlighting the importance of the pyrazole core in drug design .

- Antimicrobial Activity : Research on novel pyrazole derivatives demonstrated significant activity against E. coli and S. aureus, with some compounds exhibiting MIC values comparable to standard antibiotics .

- Inflammation Models : In animal models of inflammation, certain pyrazole derivatives were shown to reduce edema and inflammatory markers significantly, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,5-dimethyl-1H-pyrazole derivatives with methyl bromoacetate or chloroacetamide in the presence of a base (e.g., triethylamine or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical for minimizing side reactions . Optimization Strategies :

- Solvent Selection : DMF enhances nucleophilicity but may require post-reaction purification to remove residual solvent.

- Base Choice : Potassium carbonate offers milder conditions compared to stronger bases, reducing ester hydrolysis risks.

- Stoichiometry : A 1.2:1 molar ratio of pyrazole derivative to alkylating agent improves conversion rates.

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methyl bromoacetate | DMF | 80°C, 12 h | 72–78% |

| Chloroacetyl chloride | CH₂Cl₂ | RT, 6 h | 65–70% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the amino (δ 2.8–3.2 ppm), ester carbonyl (δ 170–175 ppm), and pyrazole ring protons (δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the pyrazole ring typically shows N–N distances of ~1.34 Å and C–C bond lengths of ~1.39 Å. SHELXL refinement (via Olex2 or SHELXTL) is recommended for handling twinning or disorder, with hydrogen bonding networks analyzed using Mercury software .

Q. How does the reactivity of the amino and ester functional groups influence the compound's utility in multi-step syntheses?

- Methodological Answer :

- Amino Group : Participates in Schiff base formation, acylation, or coordination chemistry. For example, condensation with aldehydes under mild acidic conditions (pH 4–5) yields imine derivatives for metal complexes .

- Ester Group : Susceptible to hydrolysis (acid/base-catalyzed) or aminolysis. Hydrolysis to carboxylic acid derivatives requires controlled conditions (e.g., LiOH/THF/H₂O at 0°C) to avoid decarboxylation .

Case Study : Conversion to amides via reaction with primary amines (e.g., benzylamine) in ethanol at reflux yields bioactive intermediates with >85% efficiency .

Advanced Research Questions

Q. What strategies should be employed when resolving contradictions between computational modeling and experimental crystallographic data for this compound?

- Methodological Answer :

- Data Validation : Cross-check computational (DFT-optimized geometries) and experimental (SCXRD) bond lengths/angles. Discrepancies >0.05 Å may indicate inadequate basis sets or solvent effects in simulations.

- Refinement Adjustments : Use SHELXL's TWIN/BASF commands to model twinning or anisotropic displacement parameters (ADPs) for disordered regions. For example, a BASF value of 0.3–0.5 often corrects twin-related intensity overlaps .

- Hydrogen Bonding Analysis : Compare graph-set descriptors (e.g., R₂²(8) motifs) from crystallography with Hirshfeld surface predictions to validate supramolecular interactions .

Q. How can hydrogen bonding patterns revealed by SHELXL refinement inform supramolecular assembly predictions for pyrazole derivatives?

- Methodological Answer :

- Graph-Set Analysis : Use SHELXL-generated .res files to identify recurring hydrogen bond motifs (e.g., N–H⋯O=C interactions forming chains or dimers). For example, N–H⋯O bonds (2.8–3.0 Å) often stabilize layered crystal packing .

- Supramolecular Design : Leverage Etter’s rules to predict assembly: Pyrazole NH groups preferentially donate H-bonds to ester carbonyls, while methyl groups enforce steric constraints. This guides co-crystal design with complementary H-bond acceptors (e.g., carboxylic acids) .

Q. What experimental approaches are recommended for investigating the compound's mechanism of action in enzyme inhibition studies, particularly when encountering inconsistent bioassay results?

- Methodological Answer :

- Dose-Response Profiling : Conduct assays (e.g., fluorescence-based kinase inhibition) across a concentration range (0.1–100 µM) to identify non-linear effects. IC₅₀ values inconsistent with binding affinity may suggest allosteric modulation .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to visualize binding modes. Refinement in PHENIX with ligand restraints (e.g., *TLS parameters) improves electron density fit .

- Metabolite Screening : Use LC-MS/MS to detect off-target metabolites (e.g., hydrolyzed esters), which may explain activity variations between cell-free and cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.